cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester: is a chemical compound with the molecular formula C11H20INO2. It is a white solid with a molecular weight of 325.19 g/mol . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the iodination of a piperidine derivativeThis can be achieved using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment to handle larger quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions: cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Mechanism of Action
The mechanism of action of cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The iodine atom and piperidine ring structure allow it to participate in various chemical reactions, which can influence biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
cis-4-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester: This compound has a hydroxyl group instead of an iodine atom at the 4-position.
3-Methyl-piperidine-1-carboxylic acid tert-butyl ester: This compound lacks the iodine atom at the 4-position.
Uniqueness: cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties. This makes it valuable in specific chemical reactions and applications where the iodine atom plays a crucial role .
Properties
IUPAC Name |
tert-butyl (3R,4S)-4-iodo-3-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYHXNBIVRLYHG-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1I)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@@H]1I)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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